Ro 04-5595 hydrochloride

描述

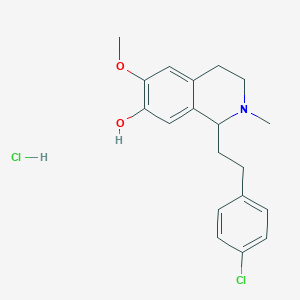

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982243 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-73-0 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 04-5595 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This selective antagonism confers upon it significant potential as a research tool for elucidating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in synaptic plasticity, learning, and memory.[4] Its dysregulation has been linked to numerous neurological and psychiatric disorders. This guide provides a comprehensive overview of the mechanism of action of Ro 04-5595, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is its selective, competitive antagonism of the GluN2B subunit of the NMDA receptor. NMDA receptors are heterotetrameric ion channels composed of two GluN1 subunits and two GluN2 subunits (A-D). The subunit composition determines the receptor's biophysical and pharmacological properties. Ro 04-5595 exhibits a high affinity for the GluN2B subunit, thereby inhibiting the binding of the co-agonist glutamate (B1630785) and preventing ion channel opening. This blockade of NMDA receptor function modulates downstream signaling cascades involved in synaptic plasticity and neuronal excitability.

Signaling Pathway of Ro 04-5595 Action

Caption: Signaling pathway of Ro 04-5595 at the synapse.

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinity and in vivo effects of this compound.

Table 1: In Vitro Binding Affinity of Ro 04-5595

| Parameter | Value | Species | Tissue | Reference |

| Ki | 31 nM | Rat | Brain | [1][2][3] |

| Kd estimate | 20 ± 3 nM | Rodent | Brain | [4] |

| Ki (vs [3H]ifenprodil) | 2 nM | Rat | Brain Slices | [5] |

Table 2: In Vivo Efficacy of Ro 04-5595 in Rodent Models

| Animal Model | Treatment | Dosage | Effect | Reference |

| Methamphetamine-treated mice | This compound (i.p.) | 5-20 mg/kg | Dose-dependently decreased methamphetamine-induced locomotor activity. | [1] |

| Cocaine self-administering rats | This compound (i.p.) | 10 mg/kg for 6 days | Reduced the AMPA to NMDA ratio in the bed nucleus of the stria terminalis. | [1] |

| Opiate reward learning in rats | Ro 04-5595 (intra-prelimbic cortex) | 1.0-2.0 µ g/0.5 µl | Potentiated the rewarding properties of a sub-threshold dose of morphine. | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of Ro 04-5595.

In Vitro Receptor Binding Assay

This protocol is adapted from studies determining the binding affinity of compounds to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of Ro 04-5595 for the GluN2B subunit of the NMDA receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]Ro 25-6981 (a selective GluN2B radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

EDTA (10 mM)

-

Incubation plates

-

Glass fiber filters

-

Scintillation counter and fluid

Protocol:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet, and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, add the prepared brain membranes, [3H]Ro 25-6981 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of Ro 04-5595. For determining non-specific binding, add a high concentration of a non-labeled GluN2B antagonist (e.g., 10 µM Ro 04-5595).

-

Incubation: Incubate the plates for 90 minutes at 4°C.[7]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters three times with ice-cold Tris-HCl buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Ro 04-5595 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for in vitro NMDA receptor binding assay.

Methamphetamine-Induced Locomotor Activity in Mice

This protocol is a standard method to assess the effects of compounds on psychostimulant-induced hyperlocomotion.

Objective: To evaluate the in vivo efficacy of Ro 04-5595 in attenuating the locomotor-stimulating effects of methamphetamine.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Methamphetamine hydrochloride

-

Saline solution (0.9% NaCl)

-

Open-field activity chambers equipped with infrared beams

Protocol:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

30 minutes after the Ro 04-5595 injection, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline.[1]

-

-

Locomotor Activity Recording: Immediately after the methamphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: Workflow for methamphetamine-induced locomotor activity.

Cocaine Self-Administration and Ex Vivo Electrophysiology in Rats

This advanced protocol investigates the role of Ro 04-5595 in drug-seeking behavior and its underlying synaptic mechanisms.

Objective: To determine the effect of systemic Ro 04-5595 administration on the AMPA/NMDA ratio in the bed nucleus of the stria terminalis (BNST) of cocaine self-administering rats.

Materials:

-

Male Long-Evans rats

-

Cocaine hydrochloride

-

This compound

-

Operant conditioning chambers

-

Intravenous catheters

-

Brain slicing equipment (vibratome)

-

Electrophysiology rig with patch-clamp amplifier

Protocol:

-

Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats.

-

Cocaine Self-Administration: Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) by pressing a lever in the operant chambers, typically for 2 hours per day for 14 days.

-

Ro 04-5595 Treatment: During the last 6 days of self-administration, administer Ro 04-5595 (10 mg/kg, i.p.) or vehicle daily.[1]

-

Brain Slice Preparation: 24 hours after the last self-administration session, anesthetize the rats and prepare acute coronal brain slices (300 µm) containing the BNST.

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings from neurons in the BNST.

-

To measure the AMPA/NMDA ratio, hold the neuron at -70 mV to record AMPA receptor-mediated currents and then at +40 mV to record NMDA receptor-mediated currents.

-

The AMPA/NMDA ratio is calculated as the peak AMPA current divided by the peak NMDA current.

-

-

Data Analysis: Compare the AMPA/NMDA ratios between the different treatment groups using statistical tests (e.g., t-test or ANOVA).

References

- 1. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.cat [2024.sci-hub.cat]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ro 04-5595 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.[1][2][3] As a tetrahydroisoquinoline derivative, it is structurally related to the analgesic Versidyne (Methofoline).[4] Its selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, memory, learning, and various neurological disorders.[5] This guide provides a comprehensive overview of its chemical properties, pharmacology, experimental applications, and synthesis.

Chemical and Physical Properties

This compound is supplied as a solid and has well-defined chemical and physical characteristics crucial for experimental design.

| Property | Value | References |

| Chemical Name | 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride | [6] |

| Synonyms | Ro 04-5595 HCl | [7] |

| CAS Number | 64047-73-0 | [1][2][7][8] |

| Molecular Formula | C₁₉H₂₂ClNO₂・HCl | [2][9] |

| Molecular Weight | 368.30 g/mol | [2][7][9] |

| Purity | ≥98% (Typically analyzed by HPLC) | [2][3] |

| Solubility | Soluble to 15 mM in water and 100 mM in DMSO | [2] |

| Storage | Desiccate at +4°C for short-term; -20°C for long-term (powder form) | [2][10] |

Pharmacology and Mechanism of Action

The primary mechanism of action for Ro 04-5595 is the selective blockade of NMDA receptors that contain the GluN2B subunit.

Binding Affinity and Potency

Ro 04-5595 demonstrates high affinity for GluN2B-containing receptors, distinguishing it from other NMDA receptor subtypes.

| Parameter | Value | Species/Assay Condition | References |

| Kᵢ | 31 nM | For GluN2B-containing NMDA receptors | [1][2][3][8] |

| Kᵢ | 2 nM | Relative to [³H]ifenprodil at GluN2B receptors in rat brain slices | [4] |

| KᏧ | 20 ± 3 nM | From competitive binding studies | [5] |

| EC₅₀ | 186 ± 32 nM | In primary cultures from chicken embryo forebrain | [7] |

Signaling Pathway

NMDA receptors are ionotropic glutamate (B1630785) receptors that function as ligand-gated ion channels. They are typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding of co-agonists glutamate and glycine (B1666218) (or D-serine) opens the channel, allowing for the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity. Ro 04-5595 acts as a non-competitive antagonist at the GluN2B subunit, preventing channel activation even in the presence of agonists.

Caption: Mechanism of this compound at the NMDA receptor.

Experimental Protocols and Data

Ro 04-5595 has been utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of GluN2B receptors.

In Vivo Experimental Data Summary

| Animal Model | Dosage & Administration | Key Findings | References |

| Mice | 5-20 mg/kg, i.p. | Dose-dependently inhibited methamphetamine-induced locomotor stimulation. | [1] |

| Rats (Cocaine self-administering) | 10 mg/kg, i.p. (for 6 days) | Reduced the AMPA to NMDA ratio, rescuing bidirectional synaptic plasticity. | [1] |

| Rats | 2.0 μ g/0.5 μl (intra-prelimbic cortex) | Potentiated associative morphine reward in a conditioned place preference (CPP) paradigm. | [11] |

| Rats (PET Imaging) | Intravenous injection | Showed rapid uptake and washout from the brain, indicating good pharmacokinetic profile for imaging. | [5] |

Detailed Experimental Protocol: In Vitro Autoradiography

This protocol is adapted from methodologies used for characterizing the binding of radiolabeled Ro 04-5595 in brain tissue.[5][12]

-

Tissue Preparation:

-

Use adult male Sprague-Dawley rat brains, sectioned coronally or transversally at 20 µm thickness on a cryostat.

-

Thaw tissue sections at room temperature for 15 minutes.

-

-

Pre-incubation:

-

Pre-incubate sections in a 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash away endogenous ligands.

-

-

Incubation:

-

Incubate the sections with [³H]Ro 04-5595 (e.g., at a molar activity of 1.04 GBq/µmol) in fresh Tris-HCl buffer for 90 minutes at room temperature.[12]

-

To determine non-specific binding, incubate an adjacent set of sections in the same solution containing a high concentration (e.g., 10 µM) of a non-labeled competitor like unlabeled Ro 04-5595 or CP-101,606.

-

-

Washing:

-

Wash the sections sequentially in ice-cold Tris-HCl buffer (3 x 5 minutes) and then a brief dip (10 seconds) in ice-cold deionized water to remove unbound radioligand.[12]

-

-

Drying and Exposure:

-

Thoroughly air-dry the slides.

-

Position the dried sections in a cassette with a tritium-sensitive phosphor screen and expose for 4-5 weeks.[12]

-

-

Data Analysis:

-

Scan the exposed screen using a phosphor imager.

-

Quantify the signal intensity in specific brain regions (e.g., cortex, hippocampus, striatum) using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

-

Radiosynthesis for PET Imaging

The development of radiolabeled versions of Ro 04-5595 has enabled in vivo imaging of GluN2B receptor distribution and occupancy using Positron Emission Tomography (PET).

Protocol: Synthesis of [¹¹C]Ro 04-5595

This protocol describes the N-methylation of the precursor to produce the final radiotracer.[4][5]

-

Precursor: The N-desmethyl precursor, 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is used.[4]

-

Radiolabeling: N-methylation is performed using [¹¹C]iodomethane ([¹¹C]CH₃I) or [¹¹C]methyl triflate. The reaction is typically carried out in a solvent like DMF at an elevated temperature (e.g., 40°C) for a short duration (e.g., 1 minute).[4]

-

Purification: The crude reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]Ro 04-5595 from the precursor and other byproducts.

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

-

Quality Control: The final product is tested for radiochemical purity (typically >99%), molar activity, and sterility before administration.[5]

Caption: Workflow for the radiosynthesis of [¹¹C]Ro 04-5595 for PET imaging.

Applications in Research

This compound is a critical tool for:

-

Neuropharmacology: Elucidating the role of GluN2B subunits in excitatory neurotransmission.

-

Drug Discovery: Serving as a reference compound for the development of new, more selective GluN2B antagonists for conditions like neuropathic pain, depression, and neurodegenerative diseases.

-

Neuroimaging: The radiolabeled form, [¹¹C]Ro 04-5595, allows for the non-invasive quantification of GluN2B receptor density and occupancy in the living brain, which is crucial for clinical trials of new drugs targeting this receptor.[5]

-

Addiction Studies: Investigating the role of GluN2B-mediated plasticity in the rewarding effects of drugs of abuse, such as opioids and psychostimulants.[1][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CAS 64047-73-0): R&D Systems [rndsystems.com]

- 3. bio-techne.com [bio-techne.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. scbt.com [scbt.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ro 04-5595 Hydrochloride: A Technical Guide to a Selective GluN2B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its use in preclinical research. The information is intended to serve as a valuable resource for scientists and researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the role of GluN2B-containing NMDA receptors in physiological and pathological processes.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1] The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool for elucidating the specific functions of GluN2B-containing NMDA receptors. Its high selectivity allows for the targeted inhibition of this receptor subtype, enabling researchers to dissect its contribution to neuronal signaling and behavior.

Pharmacological Profile

This compound acts as a selective antagonist at the GluN2B subunit of the NMDA receptor.[2] Its mechanism of action involves binding to the GluN2B subunit, thereby inhibiting the ion flux associated with receptor activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ (inhibition constant) | 31 nM | Rat | Radioligand Binding Assay | [2] |

| EC₅₀ (half maximal effective concentration) | 186 ± 32 nM | Chicken | Calcium Influx Assay |

Table 1: Binding Affinity and Potency of this compound

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Mice | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent decrease in methamphetamine-induced locomotor activity. | [2] |

| Rats | Intraperitoneal (i.p.) | 10 mg/kg for 6 days | Reduced AMPA to NMDA ratio in cocaine self-administering rats. | [2] |

| Rats | Intra-prelimbic cortex (PLC) microinjection | 0.1-2.0 µ g/0.5 µl | Dose-dependent potentiation of associative morphine reward. | [3] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of a test compound for the GluN2B receptor using a competitive binding assay with a radiolabeled ligand and Ro 04-5595 as a competitor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Radioligand (e.g., [³H]Ro 25-6981)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd)

-

50 µL of this compound at various concentrations (for competition curve) or a high concentration for determining non-specific binding (e.g., 10 µM).

-

Binding buffer to a final volume of 250 µL.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol outlines a general procedure for assessing the effect of this compound on locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.9% saline or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)[4]

-

Methamphetamine (or other psychostimulant)

-

Open-field activity chambers

Procedure:

-

Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment. On the test day, allow the mice to habituate to the open-field chambers for 30-60 minutes.

-

Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Administer this compound (e.g., 3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

-

Pre-treatment Time: Allow a pre-treatment period of 30 minutes for the drug to be absorbed and distributed.[2]

-

Stimulant Administration: Administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline.[2]

-

Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes using an automated tracking system.

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for studying the effect of this compound on NMDA receptor-mediated currents in brain slices.

Materials:

-

Brain slices (e.g., hippocampal or cortical) from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette (e.g., K-gluconate based)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

Procedure:

-

Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Cell Identification: Visualize neurons using DIC optics and select a healthy neuron for recording.

-

Whole-Cell Configuration: Obtain a gigaseal and establish the whole-cell configuration.

-

Data Recording: Record spontaneous or evoked excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor-mediated currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).

-

Drug Application: After obtaining a stable baseline recording, bath-apply this compound (e.g., 10 µM) to the slice and record the changes in NMDA-EPSCs.

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of the NMDA-EPSCs before and after drug application using appropriate software and statistical tests.

Calcium Imaging

This protocol describes a general method for measuring changes in intracellular calcium concentration in cultured neurons in response to NMDA receptor activation and its modulation by this compound.

Materials:

-

Primary neuronal cultures or neuronal cell lines

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

NMDA and glycine (B1666218)

-

This compound

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

-

Cell Culture: Plate neurons on glass-bottom dishes or coverslips suitable for imaging.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with HBSS to remove excess dye.

-

Imaging: Mount the dish/coverslip on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Experimental Protocol:

-

Record a stable baseline fluorescence ratio.

-

Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a calcium influx.

-

After the response, wash out the agonists.

-

Pre-incubate the cells with this compound for a desired period.

-

Re-apply NMDA and glycine in the presence of this compound and record the calcium response.

-

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. Quantify the peak amplitude and area under the curve of the calcium transients to assess the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Conclusion

This compound is a highly selective and valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors. Its utility spans a wide range of experimental paradigms, from in vitro binding and electrophysiological assays to in vivo behavioral studies. This guide provides a comprehensive resource of its properties and detailed protocols to facilitate its effective use in research. A thorough understanding of its characteristics and appropriate experimental design will continue to advance our knowledge of GluN2B-mediated signaling in both health and disease.

References

An In-depth Technical Guide to Ro 04-5595 Hydrochloride (CAS: 64047-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 04-5595 hydrochloride, a key research tool in the field of neuroscience. It details the compound's physicochemical properties, mechanism of action, experimental applications, and relevant protocols.

Core Compound Properties

This compound is a synthetic, small-molecule compound widely recognized for its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit.[1][2] This selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 64047-73-0 | |

| Molecular Formula | C₁₉H₂₂ClNO₂·HCl | |

| Molecular Weight | 368.3 g/mol | [3] |

| Purity | ≥98% | |

| Solubility | Water: Soluble to 15 mMDMSO: Soluble to 100 mM | |

| Storage | Desiccate at +4°C |

Pharmacological Profile

The primary pharmacological activity of this compound is its selective inhibition of NMDA receptors containing the GluN2B subunit.[4][5] This action is non-competitive and occurs at a binding site distinct from that of ifenprodil, another well-known GluN2B antagonist.[6][7]

Table 2: Pharmacological Data

| Parameter | Value | Species/System | Source(s) |

| Kᵢ (Inhibition Constant) | 31 nM | Rat Brain | [1] |

| K𝘥 (Dissociation Constant) | 20 ± 3 nM | Competitive Binding Studies | [8] |

| EC₅₀ | 186 ± 32 nM | Primary Chicken Embryo Forebrain Cultures | [7] |

Mechanism of Action: Targeting the NMDA Receptor

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[5][8] It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's functional properties.

This compound selectively binds to and antagonizes NMDA receptors that incorporate the GluN2B subunit.[9] This blockade prevents the influx of Ca²⁺ ions through the channel, thereby modulating downstream signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genecards.org [genecards.org]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]

Ro 04-5595 Hydrochloride: A Technical Guide for Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 04-5595 hydrochloride, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key molecular information, experimental methodologies, and relevant signaling pathways to support its application in neuroscience research and drug development.

Core Molecular and Chemical Properties

This compound is a potent tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype in various experimental models.

| Property | Value | Citation(s) |

| Molecular Weight | 368.3 g/mol | [1][2][3] |

| Chemical Formula | C₁₉H₂₂ClNO₂·HCl or C₁₉H₂₃Cl₂NO₂ | [1][2][4] |

| Mechanism of Action | Selective antagonist of GluN2B-containing NMDA receptors | [1] |

| Binding Affinity (Ki) | 31 nM | [1] |

| Solubility | Soluble to 15 mM in water and 100 mM in DMSO. | |

| Purity | ≥98% | |

| Storage | Desiccate at +4°C | |

| CAS Number | 64047-73-0 | [1] |

Signaling Pathway

This compound exerts its effects by blocking the function of GluN2B-containing NMDA receptors, which are critical components of glutamatergic signaling in the central nervous system. These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, allow for the influx of Ca²⁺ into the neuron. This calcium influx is a key event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. One described pathway involves the interplay between dopamine (B1211576) and NMDA receptors, mediated by G-proteins, phospholipase C (PLC), and protein phosphatases.[5]

Experimental Protocols

The following are summaries of experimental methodologies where this compound has been utilized.

In Vivo Animal Studies

1. Locomotor Activity Assessment in Mice:

-

Objective: To evaluate the effect of Ro 04-5595 on methamphetamine-induced locomotor stimulation.

-

Animal Model: Mice.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses ranging from 5-20 mg/kg.[1]

-

Protocol:

-

Administer this compound (5, 10, or 20 mg/kg, i.p.) or vehicle control.

-

After 30 minutes, administer methamphetamine (2 mg/kg, i.p.).[1]

-

Immediately place the mice in an open-field arena and record locomotor activity for a specified duration.

-

-

Expected Outcome: this compound dose-dependently inhibits methamphetamine-induced hyperlocomotion.[1]

2. Conditioned Place Preference (CPP) in Rats:

-

Objective: To investigate the role of prelimbic cortex (PLC) GluN2B receptors in the rewarding properties of morphine.

-

Animal Model: Rats with cannulae implanted in the PLC.

-

Drug Administration: this compound was administered via intra-PLC microinfusion at a dose of 2.0 μg in 0.5 μl.[6]

-

Protocol:

-

Pre-conditioning: Allow rats to freely explore a two-chambered apparatus to determine initial place preference.

-

Conditioning: Over several days, pair the administration of a sub-reward threshold dose of morphine (0.05 mg/kg, i.p.) with confinement to one chamber, and vehicle with confinement to the other chamber. Immediately prior to the morphine pairing, infuse this compound (2.0 μ g/0.5 μl) into the PLC.[6]

-

Post-conditioning: Allow rats to again freely explore the apparatus and measure the time spent in each chamber.

-

-

Expected Outcome: Intra-PLC administration of Ro 04-5595 potentiates the rewarding effects of a normally sub-threshold dose of morphine, as indicated by a significant increase in time spent in the morphine-paired chamber.[6]

In Vitro Electrophysiology

Whole-Cell Patch-Clamp Recordings in Brain Slices:

-

Objective: To determine the contribution of GluN2B-containing NMDA receptors to synaptic currents.

-

Preparation: Acute brain slices from rats.

-

Drug Administration: this compound was bath-applied to the brain slices at a concentration of 10 μM.[5]

-

Protocol:

-

Prepare acute brain slices (e.g., from the bed nucleus of the stria terminalis).

-

Obtain whole-cell patch-clamp recordings from neurons of interest.

-

Evoke NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs).

-

Establish a stable baseline recording of NMDA-EPSCs.

-

Bath-apply this compound (10 μM) and record the change in NMDA-EPSC amplitude.[5]

-

-

Expected Outcome: In control animals, Ro 04-5595 reduces the amplitude of NMDA-EPSCs, indicating a contribution of GluN2B-containing receptors.[5]

Radioligand Binding and Autoradiography

[³H]Ro 04-5595 Autoradiography on Brain Sections:

-

Objective: To visualize the distribution of GluN2B receptors in brain tissue.

-

Preparation: Coronal or transversal brain sections from mice or rats.

-

Radioligand: [³H]Ro 04-5595.

-

Protocol:

-

Thaw slide-mounted brain sections at room temperature for 15 minutes.

-

Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.[7]

-

Incubate the sections with varying concentrations of [³H]Ro 04-5595 for 90 minutes.[7]

-

To determine non-specific binding, incubate a parallel set of sections in the presence of 10 μM unlabeled this compound.[8][9]

-

Wash the sections in ice-cold buffer (e.g., 3 x 5 minutes) and then briefly in deionized water (10 seconds).[7]

-

Thoroughly air dry the sections.

-

Expose the sections to a tritium-sensitive film or phosphor screen for 4-5 weeks.[7]

-

-

Expected Outcome: High binding density in GluN2B-rich regions (e.g., hippocampus, cortex) and low binding in regions with low GluN2B expression (e.g., cerebellum).[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medkoo.com [medkoo.com]

Ro 04-5595 Hydrochloride: A Technical Guide to Binding Affinity and Ki Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of Ro 04-5595 hydrochloride, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its affinity for the GluN2B subunit. This document synthesizes available quantitative data, details common experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound has been determined through various in vitro studies. The following table summarizes the key quantitative metrics, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Receptor/Subunit | Species/Tissue | Comments | Reference |

| Ki (Inhibition Constant) | 31 nM | GluN2B-containing NMDA receptors | Rat | A consistently reported value across multiple commercial suppliers. | [1][2][3][4] |

| 2 nM | GluN2B receptors | Rat brain slices | Determined relative to [3H]ifenprodil binding. | [5] | |

| 66 nM | Mu opioid receptor | - | Identified in a broad-spectrum screen. | [6] | |

| Kd (Dissociation Constant) | 20 ± 3 nM | GluN2B-containing NMDA receptors | - | Estimated from competitive binding studies. | [6] |

| EC50 (Half Maximal Effective Concentration) | 186 ± 32 nM | Native GluN2B-containing NMDA receptors | Chicken embryo forebrain primary cultures | Functional assay measuring the concentration to elicit a half-maximal response. | [3] |

Experimental Protocols

The determination of the binding affinity and Ki values for this compound predominantly relies on radioligand binding assays. These assays are a powerful tool for studying the interaction between a ligand and its receptor.

Radioligand Binding Assay (General Protocol)

This protocol outlines the typical steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

1. Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant for storage at -80°C.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]

2. Assay Incubation:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Membrane preparation (containing the receptors).

-

A known concentration of a radiolabeled ligand (e.g., [3H]Ro 25-6981 or [3H]ifenprodil) that specifically binds to the target receptor.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[7]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

4. Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Autoradiography

High-resolution autoradiography with a tritiated form of Ro 04-5595 ([3H]Ro 04-5595) has been used to visualize the distribution of its binding sites in brain tissue.

-

Tissue Preparation: Thin sections of frozen rat or mouse brain are mounted on microscope slides.

-

Incubation: The slides are incubated with a solution containing [3H]Ro 04-5595.

-

Washing: The slides are washed to remove unbound radioligand.

-

Detection: The slides are exposed to a film or a phosphor imaging screen to detect the radioactive signal, revealing the specific regions of binding. Autoradiography has shown strong binding of [3H]Ro04-5595 in GluN2B receptor-rich areas like the cortex and hippocampus, with low binding in the cerebellum.[3][6]

Visualizations

Signaling Pathway of the NMDA Receptor

This compound acts as an antagonist at the GluN2B subunit of the NMDA receptor. The following diagram illustrates the general signaling cascade initiated by the activation of the NMDA receptor, which is inhibited by Ro 04-5595.

Caption: NMDA Receptor Signaling Pathway Antagonized by Ro 04-5595 HCl.

Experimental Workflow for Ki Determination

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki value of this compound.

References

Ro 04-5595 Hydrochloride: A Technical Guide for Neuroscience Research

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for receptors containing the GluN2B subunit.[1][2][3] This subtype selectivity makes it an invaluable tool in neuroscience for dissecting the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, quantitative binding data, experimental applications, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by non-competitively binding to the GluN2B subunit of the NMDA receptor.[4] The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and a combination of two GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's functional properties, including its kinetics, pharmacology, and localization.

Ro 04-5595's antagonism prevents the ion channel opening that normally follows the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine). This blockade inhibits the influx of calcium ions (Ca²⁺), a critical step in initiating downstream signaling cascades involved in synaptic plasticity.[5] Notably, Ro 04-5595 is predicted to bind to the EVT-101 binding site, which is distinct from the binding site of another well-known GluN2B antagonist, ifenprodil.[6]

References

Role of GluN2B receptors in synaptic plasticity

An In-Depth Technical Guide on the Core Role of GluN2B Receptors in Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism widely believed to underlie learning and memory. These receptors are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The specific GluN2 subunit—predominantly GluN2A or GluN2B in the forebrain—critically defines the receptor's biophysical properties, pharmacological sensitivity, and downstream signaling capabilities. The GluN2B subunit, with its prolonged channel opening time and unique intracellular C-terminal domain, plays a pivotal and complex role in bidirectional synaptic plasticity, mediating both long-term potentiation (LTP) and long-term depression (LTD). This guide provides a detailed technical overview of the core functions of GluN2B-containing NMDA receptors (GluN2B-NMDARs) in synaptic plasticity, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

The GluN2B Subunit: A Key Modulator of Synaptic Strength

NMDARs function as coincidence detectors, requiring both glutamate (B1630785) binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block and permit calcium (Ca²⁺) influx. The identity of the GluN2 subunit dictates the kinetics of this process. GluN2B-containing NMDARs exhibit slower deactivation kinetics compared to GluN2A-containing receptors, resulting in a more sustained Ca²⁺ influx upon activation.[1] This prolonged signal is crucial for initiating the downstream molecular cascades that lead to lasting changes in synaptic strength. Furthermore, the large intracellular C-terminal domain of the GluN2B subunit serves as a critical scaffolding hub, directly interacting with key signaling molecules that are essential for plasticity.[2][3]

Role of GluN2B in Long-Term Potentiation (LTP)

LTP, the persistent strengthening of synapses, is heavily dependent on NMDAR activation. The GluN2B subunit is a central player in LTP induction, primarily through its unique interaction with Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme for synapse strengthening.[4][5]

GluN2B-Mediated Signaling in LTP

High-frequency stimulation, a standard LTP induction protocol, triggers a substantial Ca²⁺ influx through NMDARs. This Ca²⁺ binds to calmodulin, which in turn activates CaMKII. A crucial step in this cascade is the direct, high-affinity binding of activated CaMKII to the C-terminal tail of the GluN2B subunit.[2][3] This interaction is not merely a transient step; it serves to anchor CaMKII at the postsynaptic density (PSD), maintaining it in a persistently active state near its substrates.[2][6] This sustained kinase activity leads to the phosphorylation of AMPA receptors, enhancing their conductance and promoting their insertion into the synaptic membrane, thereby strengthening the synapse.[3][4] The presence of GluN2B at the PSD is considered a necessary, though not sufficient, condition for LTP induction, underscoring its importance beyond its role as a simple ion channel.[2][5]

Caption: GluN2B signaling pathway in LTP induction.

Quantitative Data: GluN2B and LTP

Pharmacological and genetic studies have quantified the essential contribution of GluN2B to LTP. The data consistently show that inhibiting or removing GluN2B function significantly impairs or completely abolishes LTP.

| Experimental Model | Stimulation Protocol | Pharmacological Agent/Genetic Modification | Resulting Plasticity (% of Baseline) | Key Finding | Reference |

| Rat Hippocampal Slices | High-Frequency Stimulation (100 Hz, 1s) | Control | 191% | Robust LTP induction under normal conditions. | [4] |

| Rat Hippocampal Slices | High-Frequency Stimulation (100 Hz, 1s) | Ifenprodil (GluN2B antagonist) | 75% (LTD) | Blockade of GluN2B converts LTP into LTD. | [4] |

| PS2APP Mouse Model | Theta Burst Stimulation (TBS) | Control | Normal LTP | Baseline LTP is maintained in this AD model. | [7][8] |

| PS2APP Mouse Model | Theta Burst Stimulation (TBS) | Ro25-6981 (GluN2B antagonist) | Significantly Reduced LTP | LTP becomes abnormally dependent on GluN2B in early AD pathology. | [7][8] |

| CA3-GluN2B-KO Mice | Tetanic stimulation at AC/Com-CA3 synapses | Conditional knockout of GluN2B in CA3 | LTP Abolished | GluN2B is indispensable for NMDAR-dependent LTP at these synapses. | [9] |

| GluN2A-KO Mice | High-Frequency Stimulation (50 pulses) | Germline knockout of GluN2A | Reduced E-LTP | Highlights the role of other subunits, implying compensation. | [10] |

Role of GluN2B in Long-Term Depression (LTD)

The role of GluN2B in LTD—the long-lasting weakening of synapses—is more contentious, with evidence suggesting its involvement varies depending on the brain region and induction protocol.[2] The prevailing model for some circuits, like the amygdala, proposes that lower levels of Ca²⁺ influx, preferentially through GluN2B-containing receptors activated by low-frequency stimulation, trigger phosphatase-dominant signaling cascades that lead to LTD.[11]

GluN2B-Mediated Signaling in LTD

Low-frequency stimulation (LFS) protocols are thought to cause a modest, yet prolonged, Ca²⁺ entry via GluN2B-NMDARs. This calcium signal is believed to preferentially activate protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate AMPA receptors and other synaptic proteins, leading to the internalization of AMPA receptors from the synapse, thus weakening it.[11] Some evidence also points to a distinct pathway involving the selective interaction of GluN2B with Ras-GRF1, which can activate the p38 MAPK pathway to induce LTD.[3] However, other studies using genetic deletion have found LTD to be independent of GluN2B composition, indicating that this mechanism is not universal and that significant redundancy may exist.[12]

References

- 1. jneurosci.org [jneurosci.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The CaMKII/GluN2B Protein Interaction Maintains Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. frontiersin.org [frontiersin.org]

- 11. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

Ro 04-5595 Hydrochloride: An In-Depth Technical Guide for Studying NMDA Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its utility in neuroscience research, particularly in elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and various neurological disorders, is well-established. This document outlines its mechanism of action, presents key quantitative data, and provides detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is a potent and selective non-competitive antagonist of NMDA receptors that contain the GluN2B subunit.[1][2][3] The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties. Ro 04-5595 exerts its inhibitory effect by binding to a site on the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, thereby allosterically modulating the receptor's function and reducing ion flux.[4] This selectivity for the GluN2B subunit makes this compound an invaluable tool for dissecting the specific physiological and pathological roles of this receptor subtype.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 31 nM | Rat | Radioligand binding assay with [3H]Ro 25-6981 | [1][2][3] |

| EC50 | 186 ± 32 nM | Chicken | Inhibition of NMDA-induced currents in forebrain neurons | [4] |

Table 1: In Vitro Binding and Potency of this compound

| Parameter | Value | Species | Purity | Reference |

| Molecular Weight | 368.30 g/mol | N/A | ≥98% | [2][3] |

| Solubility (in Water) | up to 15 mM | N/A | N/A | [2] |

| Solubility (in DMSO) | up to 100 mM | N/A | N/A | [2] |

Table 2: Physicochemical Properties of this compound

Signaling Pathways

Blockade of GluN2B-containing NMDA receptors by this compound modulates several downstream signaling cascades implicated in synaptic plasticity and cell survival. A key pathway affected is the Ras-GRF1/p38 MAPK cascade, which is involved in long-term depression (LTD).[5] Furthermore, antagonism of GluN2B can influence the activation of other critical signaling molecules such as CaMKII and ERK, which are central to many forms of synaptic plasticity and neuronal function.[6][7][8]

Figure 1: Simplified signaling pathway modulated by this compound.

Experimental Protocols

Autoradiography with [3H]Ro 04-5595

This protocol details the use of radiolabeled Ro 04-5595 for visualizing the distribution of GluN2B-containing NMDA receptors in brain tissue sections.

Materials:

-

Adult male rodent (mouse or rat) brain sections (coronal or transversal)

-

50 mM Tris-HCl buffer (pH 7.4)

-

[3H]Ro 04-5595

-

Non-specific binding control: unlabeled this compound (10 µM)

-

Deionized water

-

Tritium-sensitive film or phosphor imaging screen

-

Incubation chambers

-

Scintillation counter (for wiped tissue studies)

Procedure:

-

Tissue Preparation: Thaw slide-mounted brain sections for 15 minutes at room temperature (~22 °C).[1]

-

Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature. This step helps to remove endogenous ligands.[1]

-

Incubation: Discard the pre-incubation buffer and incubate the sections with varying concentrations of [3H]Ro 04-5595 (e.g., up to 1.04 GBq/µmol) in fresh Tris-HCl buffer for 90 minutes.[1] For determining non-specific binding, incubate a parallel set of sections in the presence of 10 µM unlabeled this compound.[9][10]

-

Washing: Wash the sections in ice-cold Tris-HCl buffer and then in deionized water (e.g., 3 x 5-minute washes in buffer followed by a brief 10-second rinse in water) to remove unbound radioligand.[1]

-

Drying: Thoroughly air-dry the sections.[1]

-

Exposure: Expose the dried sections to a tritium-sensitive film or a phosphor imaging screen in a light-tight cassette for an appropriate duration (e.g., 4-5 weeks).[1]

-

Analysis: Develop the film or scan the screen to visualize the distribution of [3H]Ro 04-5595 binding. Quantify the signal intensity in different brain regions using appropriate image analysis software.

Figure 2: Experimental workflow for [3H]Ro 04-5595 autoradiography.

Whole-Cell Patch-Clamp Electrophysiology

This representative protocol outlines the use of this compound in whole-cell patch-clamp recordings to study its effect on NMDA receptor-mediated currents. Note that specific parameters may require optimization depending on the preparation and experimental question.

Materials:

-

Acute brain slices containing the region of interest

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Internal solution for patch pipettes

-

This compound stock solution (e.g., in DMSO or water)

-

NMDA receptor co-agonists (e.g., NMDA and glycine)

-

Other pharmacological agents as required (e.g., AMPA receptor antagonists, GABAA receptor antagonists)

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region and allow them to recover in aCSF for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF at a constant flow rate.

-

Cell Identification and Patching: Identify target neurons under a microscope and establish a whole-cell patch-clamp configuration.

-

Baseline Recording: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by local application of NMDA/glycine. Isolate NMDA currents pharmacologically by including antagonists for AMPA and GABAA receptors in the aCSF.

-

Application of Ro 04-5595: Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow for equilibration.[11]

-

Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of Ro 04-5595 to determine its inhibitory effect.

-

Washout: If required, wash out the drug by perfusing with drug-free aCSF to assess the reversibility of the effect.

-

Data Analysis: Analyze the amplitude, kinetics, and other properties of the recorded currents before, during, and after drug application.

Conditioned Place Preference (CPP)

This protocol describes a behavioral paradigm to assess the rewarding or aversive properties of this compound or its ability to modulate the rewarding effects of other drugs.

Materials:

-

Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and/or tactile cues in each chamber)

-

Experimental animals (e.g., rats or mice)

-

This compound solution for injection (e.g., intraperitoneal or intracerebral)

-

Vehicle solution

-

Drug of interest (if investigating modulatory effects)

-

Video tracking software for automated data collection

Procedure:

-

Habituation (Pre-test): On day 1, allow each animal to freely explore the entire apparatus for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. A biased design uses the non-preferred chamber for drug pairing, while an unbiased design assigns chambers randomly.[3][9][11]

-

Conditioning: This phase typically lasts for several days (e.g., 6-8 days).[11]

-

Drug Pairing: On drug conditioning days, administer this compound and confine the animal to the designated drug-paired chamber for a specific duration (e.g., 30-45 minutes).[11]

-

Vehicle Pairing: On alternate days, administer the vehicle solution and confine the animal to the vehicle-paired chamber for the same duration.

-

-

Test: On the day after the final conditioning session, place the animal in the apparatus with free access to all chambers in a drug-free state. Record the time spent in each chamber for a set period (e.g., 15-20 minutes).[11]

-

Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.

Figure 3: Workflow for a conditioned place preference experiment.

In Vivo Microdialysis

Conclusion

This compound is a powerful and selective tool for investigating the function of GluN2B-containing NMDA receptors. Its utility spans from molecular and cellular studies to in vivo behavioral experiments. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of NMDA receptor function and its role in health and disease.

References

- 1. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of CaMKII and ERK Signaling in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 10. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Ro 04-5595 Hydrochloride In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki value of 31 nM.[1][2][3] This selectivity for the GluN2B subunit makes it a valuable tool for investigating the role of this specific receptor subtype in various physiological and pathological processes in the central nervous system. These application notes provide detailed information and protocols for the in vivo administration of this compound in mice, with a focus on locomotor activity studies.

Mechanism of Action

The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. This compound specifically inhibits NMDA receptors containing the GluN2B subunit.[1][2][3]

Blockade of GluN2B-containing NMDA receptors by Ro 04-5595 modulates downstream signaling cascades. Notably, activation of synaptic GluN2B-containing NMDA receptors has been shown to lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), a pathway crucial for synaptic plasticity.[4][5] By antagonizing this receptor, Ro 04-5595 can be used to probe the functional significance of this signaling pathway in various experimental models.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in mice for locomotor activity assays.

| Animal Model | Dosage Range (mg/kg) | Administration Route | Pre-treatment Time | Observed Effect | Reference |

| Methamphetamine-treated mice | 3-30 | Intraperitoneal (i.p.) | 30 minutes before methamphetamine | Dose-dependently decreased methamphetamine-induced locomotor activity | [1] |

| Methamphetamine-treated mice | 5-20 | Intraperitoneal (i.p.) | Not specified | Inhibited methamphetamine-induced locomotor stimulation | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice using physiological saline as the vehicle. The hydrochloride salt form of the compound generally allows for dissolution in aqueous solutions.

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Calculate the required amount of this compound and saline. The final injection volume for mice is typically 5-10 ml/kg. For example, to prepare a 10 mg/kg dose for a 25g mouse with an injection volume of 10 ml/kg, you would need:

-

Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

-

Injection volume: 10 ml/kg * 0.025 kg = 0.25 ml

-

Concentration of dosing solution: 0.25 mg / 0.25 ml = 1 mg/ml

-

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile physiological saline to the microcentrifuge tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before injection.

-

Draw the solution into a sterile syringe with an appropriate needle for i.p. injection.

Note: For higher concentrations or if solubility in saline is an issue, a co-solvent system may be necessary. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] However, for this compound, starting with physiological saline is recommended.

Protocol 2: In Vivo Administration and Locomotor Activity Assessment

This protocol outlines the procedure for administering this compound to mice and subsequently measuring locomotor activity.

Materials:

-

Prepared this compound solution

-

Mice (specify strain, age, and sex)

-

Locomotor activity chambers

-

Syringes and needles for i.p. injection

-

Methamphetamine solution (or other stimulant, as required by the experimental design)

Procedure:

-

Acclimatize the mice to the experimental room and locomotor activity chambers for at least 30-60 minutes before the start of the experiment.

-

Administer this compound solution (or vehicle control) via intraperitoneal (i.p.) injection.

-

Wait for the pre-treatment time to elapse. Based on available data, a 30-minute pre-treatment time is effective.[1]

-

If applicable, administer the stimulant (e.g., methamphetamine at 2 mg/kg, i.p.).

-

Immediately place the mouse into the locomotor activity chamber.

-

Record locomotor activity for a defined period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

-

Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and/or stimulant-only control groups.

Visualizations

Caption: Experimental workflow for in vivo administration of this compound in mice.

Caption: Signaling pathway of GluN2B-containing NMDA receptor and its inhibition by Ro 04-5595.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CAS 64047-73-0): R&D Systems [rndsystems.com]

- 3. medkoo.com [medkoo.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for Ro 04-5595 Hydrochloride Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of Ro 04-5595 hydrochloride, a selective antagonist for GluN2B-containing NMDA receptors.[1][2][3] The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Compound Information

This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting subunits containing GluN2B (formerly NR2B) with a Ki value of 31 nM.[1][3] Its selectivity makes it a valuable tool for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.

| Property | Value | Reference |

| Molecular Weight | 368.30 g/mol | [1][3] |

| Formula | C₁₉H₂₂ClNO₂·HCl | [1][3] |

| CAS Number | 64047-73-0 | [1][3] |

| Solubility in Water | Up to 15 mM | [1] |

| Solubility in DMSO | Up to 100 mM | [1] |

| Storage | Desiccate at +4°C | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and inhibiting GluN2B-containing NMDA receptors. These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity, learning, and memory.

By blocking the GluN2B subunit, Ro 04-5595 prevents this Ca²⁺ influx, thereby modulating synaptic transmission and plasticity. This antagonism can influence downstream signaling molecules, including the transcription factor CREB (cAMP response element-binding protein), which plays a critical role in regulating the expression of genes involved in neuronal function and survival.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a stock solution and the final injection solution for in vivo studies in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Prepare the Vehicle:

-

In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Sterile Saline or PBS

-

-

Vortex the mixture thoroughly to ensure a homogenous solution.

-

-

Prepare the this compound Stock Solution:

-

Due to its higher solubility in DMSO, it is recommended to first dissolve the this compound powder in a small volume of DMSO to create a concentrated stock solution.

-

For example, to prepare a 40 mg/mL stock solution, weigh 2 mg of this compound and dissolve it in 50 µL of DMSO.[4]

-

Vortex and, if necessary, sonicate briefly to ensure complete dissolution.

-

-

Prepare the Final Injection Solution:

-

Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution to be prepared.

-

For a target dosage of 10 mg/kg in a 20 g mouse with an injection volume of 100 µL, the required concentration of the final solution is 2 mg/mL.[4]

-

To prepare 1 mL of a 2 mg/mL final solution, add 50 µL of the 40 mg/mL stock solution to 950 µL of the prepared vehicle.

-

Vortex the final solution thoroughly to ensure it is clear and homogenous.

-

Visually inspect the solution for any precipitates before administration.

-

Intraperitoneal Injection Protocol in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.

Materials:

-

Prepared this compound injection solution

-

Mouse restraint device (optional)

-

1 mL syringe with a 25-27 gauge needle

-

70% ethanol (B145695) for disinfection

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the mouse accurately to determine the precise injection volume.

-

The recommended injection volume is typically 5-10 mL/kg of body weight. For a 20-25 g mouse, this corresponds to an injection volume of 100-250 µL.

-

-

Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device. The animal should be positioned so that its head is slightly lower than its hindquarters to cause the abdominal organs to shift cranially.

-

-

Injection Site:

-

The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the urinary bladder and major blood vessels.

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

-

If the aspiration is clear, slowly and steadily inject the solution.

-

-

Post-Injection Monitoring:

-

Carefully withdraw the needle and return the mouse to its cage.

-